1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea
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Overview
Description
1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea is an organic compound that features a urea functional group attached to a tert-butyl group and a furan ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea typically involves the reaction of tert-butyl isocyanate with 2-(furan-2-yl)-2-methoxyethylamine. The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent unwanted side reactions. The reaction mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete. The product is then purified using standard techniques such as recrystallization or column chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may incorporate advanced purification techniques to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furan derivatives.
Reduction: The urea group can be reduced under specific conditions to form amines.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically employed.
Substitution: Nucleophiles such as halides or amines can be used in the presence of a suitable catalyst or under basic conditions.
Major Products Formed
Oxidation: Furan derivatives with additional oxygen-containing functional groups.
Reduction: Amines derived from the reduction of the urea group.
Substitution: Compounds with new functional groups replacing the methoxy group.
Scientific Research Applications
1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme inhibition or as a ligand in receptor binding assays.
Industry: It can be used in the production of specialty chemicals or as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea depends on its specific application. In biological systems, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary, but typically include binding to active sites or allosteric sites on proteins, leading to changes in their conformation and function.
Comparison with Similar Compounds
Similar Compounds
1-(Tert-butyl)-3-(2-(furan-2-yl)ethyl)urea: Lacks the methoxy group, which may affect its reactivity and binding properties.
1-(Tert-butyl)-3-(2-(thiophen-2-yl)-2-methoxyethyl)urea: Contains a thiophene ring instead of a furan ring, which can influence its electronic properties and reactivity.
1-(Tert-butyl)-3-(2-(pyridin-2-yl)-2-methoxyethyl)urea: Features a pyridine ring, which can alter its basicity and interaction with biological targets.
Uniqueness
1-(Tert-butyl)-3-(2-(furan-2-yl)-2-methoxyethyl)urea is unique due to the presence of both a furan ring and a methoxy group, which can influence its chemical reactivity and biological activity. The combination of these functional groups provides a distinct set of properties that can be exploited in various applications.
Properties
IUPAC Name |
1-tert-butyl-3-[2-(furan-2-yl)-2-methoxyethyl]urea |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3/c1-12(2,3)14-11(15)13-8-10(16-4)9-6-5-7-17-9/h5-7,10H,8H2,1-4H3,(H2,13,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORKWAJRNAZXBCE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)NC(=O)NCC(C1=CC=CO1)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
240.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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